molecular formula C9H11NO3 B3031262 2,6-Dimethoxybenzamide CAS No. 21864-67-5

2,6-Dimethoxybenzamide

Cat. No. B3031262
CAS RN: 21864-67-5
M. Wt: 181.19 g/mol
InChI Key: ZAUCRONGJXRQRD-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzamide is a chemical compound that is structurally related to 2,6-dimethoxybenzoic acid, which has been synthesized and studied in various research contexts. Although the provided papers do not directly discuss 2,6-dimethoxybenzamide, they provide insights into related compounds and their synthesis, properties, and applications. For instance, the synthesis of 2,6-dimethoxybenzoic acid has been achieved through a multi-step process involving resorcinol and anhydrous potassium carbonate . This information can be extrapolated to understand the potential synthetic routes for 2,6-dimethoxybenzamide.

Synthesis Analysis

The synthesis of related compounds such as 2,6-dimethoxybenzoic acid involves a three-step reaction starting with the preparation of 2,6-dihydroxybenzoic acid, followed by alkylation to form methyl 2,6-dimethoxybenzoate, and finally, alkaline hydrolysis to yield 2,6-dimethoxybenzoic acid . The overall yield of this process is reported to be 47.8%, with a high mass fraction purity of 99.1%. These methods could potentially be adapted for the synthesis of 2,6-dimethoxybenzamide by introducing an amide functional group in place of the carboxylic acid group.

Molecular Structure Analysis

A new polymorph of 2,6-dimethoxybenzoic acid has been discovered, which crystallizes in a tetragonal unit cell. The molecular structure features a non-planar independent molecule with a synplanar conformation of the carboxy group, which is twisted away from the plane of the benzene ring due to the steric hindrance from the o-methoxy substituents . This structural information is relevant to 2,6-dimethoxybenzamide, as the presence of methoxy groups and their positions on the benzene ring can influence the overall molecular conformation and properties.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,6-dimethoxybenzamide. However, they do mention the reactivity of related compounds. For example, the inverse electron demand Diels-Alder reactions of 3,6-diacyl-1,2,4,5-tetrazines have been systematically studied, which could provide insights into the reactivity of similarly substituted aromatic compounds . Understanding these reactions can help predict how 2,6-dimethoxybenzamide might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethoxybenzamide can be inferred from related compounds. For instance, the new polymorph of 2,6-dimethoxybenzoic acid has been characterized by its crystalline structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-difluorobenzamide provides data on the melting point and spectroscopic characterization of a structurally similar amide . These studies suggest that the physical properties such as melting point, solubility, and crystallinity of 2,6-dimethoxybenzamide could be explored using similar analytical techniques.

Scientific Research Applications

Synthesis and Evaluation of σ2-Receptor Ligands

Research by Rowland et al. (2006) focused on the synthesis and in vivo evaluation of high-affinity 76Br-labeled σ2-receptor ligands, including compounds with 2,6-dimethoxybenzamide. These compounds were shown to identify EMT-6 breast tumors in vivo, highlighting their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Lithium Ion Conductivity in Polymers

Shimomoto et al. (2016) investigated polymers containing N-phenyl-2,6-dimethoxybenzamide in their side chains for lithium ion conductivity. They found that the dense packing of the benzamide group along the polymer main chain resulted in enhanced ion conductivity, offering insights into ion transport mechanisms in solid polymer electrolytes (Shimomoto et al., 2016).

Polymorphic Control in Crystallization

A study by Semjonova and Be̅rziņš (2022) used 2,6-dimethoxybenzoic acid to investigate the control of polymorphic outcomes in crystallization. They explored how additives affected the crystallization of metastable forms, contributing to our understanding of polymorphism in chemical compounds (Semjonova & Be̅rziņš, 2022).

Antioxidant Synthesis

Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity. The study found that the dimers exhibited higher antioxidant capacity than the substrate, highlighting the potential of these compounds as bioactive agents (Adelakun et al., 2012).

GC-MS Studies on Regioisomeric Compounds

Research by Abdel-Hay et al. (2013) examined dimethoxybenzoylpiperazines, including those with dimethoxybenzamide groups, using gas chromatography-mass spectrometry (GC-MS). The study contributed to the identification and differentiation of isomeric compounds (Abdel-Hay et al., 2013).

Safety And Hazards

The safety information for 2,6-Dimethoxybenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUCRONGJXRQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879513
Record name 2,6-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzamide

CAS RN

21864-67-5
Record name 2,6-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHOXYBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 of 2,6-dimethoxybenzoic acid suspended in 200 ml of anhydrous methylene chloride are added with 7.65 ml of triethylamine and then with 3.6 ml of oxalyl chloride. The mixture after being stirred at room temperature for three hours is concentrated under reduced pressure, cooled with ice, added with 10 ml of concentrated ammonia, then stirred for half an hour, then again evaporated under reduced pressure, taken with water and filtered. The solid so obtained, after crystallization from methanol, gives 2,6-dimethoxybenzamide with melting point 208°-209° C.; yield is 54%.
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7.65 mL
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3.6 mL
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200 mL
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Synthesis routes and methods II

Procedure details

A solution of 300 mg of 2,6-dimethoxybenzoyl chloride in 20 ml of toluene containing 300 mg of 2-amino-5-[(2-acetoxy-1-acetoxymethyl)-1-methylethyl]-1,3,4-thiadiazole was heated at reflux for eighteen hours. The reaction mixture was cooled to room temperature and diluted with pentane. A solid precipitate which formed was collected by filtration and air dried to give N-[5-(2-acetoxy-1-acetoxymethyl)-1-methylethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide in 3% yield.
Quantity
300 mg
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2-amino-5-[(2-acetoxy-1-acetoxymethyl)-1-methylethyl]-1,3,4-thiadiazole
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
357
Citations
T de Paulis, N El Tayar, PA Carrupt… - Helvetica chimica …, 1991 - Wiley Online Library
A large series of orthopramides (= 2‐methoxybenzamides), 6‐methoxysalicylamides, and 2,6‐dimethoxy‐benzamides were examined for their affinity to the dopamine D 2 receptor. The …
Number of citations: 14 onlinelibrary.wiley.com
H Shimomoto, T Uegaito, S Yabuki, S Teratani, T Itoh… - Solid State Ionics, 2016 - Elsevier
A new carbon–carbon main chain polymer with N-phenyl-2,6-dimethoxybenzamide on its each main chain carbon atom is prepared by Pd-initiated polymerization of diazoacetate …
Number of citations: 14 www.sciencedirect.com
J Mukherjee - Journal of fluorine chemistry, 1990 - Elsevier
Diethylaminosulfur trifluoride (DAST) was used to prepare 2,6-dimethoxybenzoyl fluoride, which on reaction with (S)-N-ethyl-2-aminomethylpyrrolidine gave (S)-N- [(1-ethyl-2-pyrrolidinyl…
Number of citations: 10 www.sciencedirect.com
F Durant, P Renard, G Evrard, A Michel - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Molecular structure of benzamide neuroleptics. III. N-(8-Benzyl-1H,5H-nortropan-3-yl)-2,6-dimethoxybenzamide, C23H28N2O3 Acta Crystallographica Section C Crystal …
Number of citations: 5 scripts.iucr.org
M Holik, A Mannschreck - Organic Magnetic Resonance, 1979 - Wiley Online Library
The barrier to rotation about the C(sp 2 )C(aryl) single bond in non‐planar benzoyl compounds was investigated using N,N‐dimethyl, N,N‐tetramethylene and N,N‐diisopropyl …
P Fusi, M Franci, GG Ristori - Applied clay science, 1989 - Elsevier
The mechanism of adsorption of the herbicide Isoxaben on montmorillonite homoionic to H, Al, Ca and Na has been studied. Infrared spectroscopy showed that the organic molecule …
Number of citations: 9 www.sciencedirect.com
CR Clark, FT Smith, MR Clark… - Journal of …, 1990 - academic.oup.com
A series of disubstituted benzamides related to the sterically hindered 2,6-dimethoxybenzamide drugs, such as remoxipride, are prepared. The structure-retention relationships for these …
Number of citations: 3 academic.oup.com
JI Lee, HS Son, MG Jung - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
The flavones (2-phenylchromones) are widely distributed in vascular plants1 and have attracted a lot of attention because they possess biological activities, such as anti oxidant effect, …
Number of citations: 34 koreascience.kr
JF Derr - HortScience, 1994 - journals.ashs.org
Tolerance of transplanted black-eyed Susan (Rudbeckia hirta var. pulcherrima Farw.), lanceleaf coreopsis (Coreopsis lanceolata L.), shasta daisy (Chrysanthemum × superbum …
Number of citations: 53 journals.ashs.org
P Schmitt, A Mamouni, M Mansour… - Science of the total …, 1992 - Elsevier
Photolysis of isoxaben N-[3-(1-ethyl-l-methylpropyl)-isoxazol-5-yl]-2-6-dimethoxylbenzamide in dilute aqueous solutions, adsorbed on silica gel plates and in solid phase was studied. …
Number of citations: 5 www.sciencedirect.com

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